molecular formula C9H19NO B13604914 2-(2,2-Dimethylpropyl)morpholine

2-(2,2-Dimethylpropyl)morpholine

Cat. No.: B13604914
M. Wt: 157.25 g/mol
InChI Key: ZZOVQLMZSVTWEL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,2-Dimethylpropyl)morpholine is a chemical reagent of interest in organic synthesis and pharmaceutical research. This compound features a morpholine ring, a common motif in medicinal chemistry known for improving solubility and metabolic stability, linked to a sterically hindered 2,2-dimethylpropyl (neopentyl) group. The neopentyl group is characterized by significant steric hindrance around the carbon atom, which can influence the molecule's conformation, protect it from metabolic degradation, and direct the pathway of chemical reactions, potentially favoring SN1 over SN2 mechanisms in alkyl halide precursors . Researchers value this structural combination for developing new molecular entities and as a building block in synthesizing more complex compounds, such as surfactants or ligands. Its applications may include use as a precursor in the synthesis of active pharmaceutical ingredients (APIs) or as a scaffold in drug discovery projects, particularly where modulation of pharmacokinetic properties is desired. This product is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or any human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C9H19NO

Molecular Weight

157.25 g/mol

IUPAC Name

2-(2,2-dimethylpropyl)morpholine

InChI

InChI=1S/C9H19NO/c1-9(2,3)6-8-7-10-4-5-11-8/h8,10H,4-7H2,1-3H3

InChI Key

ZZOVQLMZSVTWEL-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC1CNCCO1

Origin of Product

United States

Advanced Synthetic Methodologies for 2 2,2 Dimethylpropyl Morpholine and Its Derivatives

Dehydration-Based Cyclization Routes

The intramolecular cyclization of diethanolamine (B148213) derivatives through dehydration represents a classical and industrially relevant approach to the synthesis of the morpholine (B109124) core. This strategy relies on the formation of the ether linkage of the morpholine ring by eliminating a molecule of water from a suitable N-substituted diethanolamine precursor.

Catalytic Dehydration of Diethanolamine Derivatives

The synthesis of morpholines via the dehydration of diethanolamines is a well-established industrial process. researchgate.net Typically, this involves heating the diethanolamine in the presence of a strong acid, such as sulfuric acid or hydrochloric acid. researchgate.netnih.gov The reaction proceeds by protonation of one of the hydroxyl groups, followed by intramolecular nucleophilic attack by the second hydroxyl group, leading to the formation of the morpholine ring after dehydration.

While this method is effective for the synthesis of unsubstituted morpholine, its application to the synthesis of 2-substituted morpholines, such as 2-(2,2-Dimethylpropyl)morpholine, requires the corresponding N-substituted diethanolamine precursor. The general principle involves the cyclization of a bis(2-hydroxyethyl)amine derivative. nih.gov For the target molecule, the precursor would be N,N-bis(2-hydroxyethyl)-1-amino-3,3-dimethylbutane. The dehydration of this precursor under acidic conditions would lead to the formation of the desired this compound.

The reaction conditions for such dehydrations can be harsh, often requiring high temperatures (180-280°C) and strong acid catalysts. researchgate.netnih.gov A variety of catalysts have been explored to improve the efficiency and selectivity of this transformation, including solid acid catalysts which can offer advantages in terms of separation and recyclability.

Optimizations and Mechanistic Studies of Dehydration Pathways

Research into the dehydration of diethanolamines has led to various optimizations to improve yield, selectivity, and reaction conditions. The choice of catalyst is crucial. While traditional methods employ homogeneous acid catalysts like sulfuric acid, modern approaches have investigated the use of heterogeneous catalysts to simplify product purification and minimize waste.

Mechanistically, the dehydration pathway is believed to proceed through the formation of a protonated diethanolamine intermediate. The subsequent intramolecular Williamson ether synthesis leads to the cyclic ether. The efficiency of this process can be influenced by the nature of the N-substituent. A bulky substituent like the neopentyl group in the precursor for this compound might sterically hinder the cyclization process, potentially requiring more forcing conditions or specialized catalytic systems to achieve high yields.

Ring-Closure Approaches from Acyclic Precursors

Alternative to dehydration-based routes, the construction of the morpholine ring from acyclic precursors offers a versatile platform for the synthesis of substituted morpholines. These methods often provide greater control over the substitution pattern and stereochemistry of the final product.

Intramolecular Hydroalkoxylation/Hydrothioalkoxylation Strategies

Intramolecular hydroalkoxylation of unsaturated amino alcohols is a powerful strategy for the synthesis of heterocyclic compounds, including morpholines. This approach involves the addition of a hydroxyl group across a carbon-carbon double or triple bond within the same molecule, leading to the formation of the cyclic ether.

For the synthesis of this compound, a suitable precursor would be an N-alkenyl or N-alkynyl derivative of 1-amino-3,3-dimethylbutan-2-ol. For example, the N-allylated derivative could undergo an intramolecular hydroalkoxylation reaction to form the morpholine ring. These reactions are often catalyzed by transition metals or Lewis acids. Boron trifluoride etherate has been reported to mediate the intramolecular hydroalkoxylation of nitrogen-tethered alkenes to provide morpholines in good yields.

Metal-Catalyzed Cyclization Reactions for Morpholine Ring Formation

Transition metal catalysis has emerged as a cornerstone of modern organic synthesis, and the construction of the morpholine ring is no exception. Various metal-catalyzed reactions have been developed to facilitate the efficient and selective formation of this important heterocycle.

Palladium catalysis has been extensively utilized for the synthesis of substituted morpholines. nih.gov These methods often involve the formation of carbon-nitrogen and carbon-oxygen bonds in a controlled manner. One prominent strategy is the palladium-catalyzed carboamination reaction. nih.gov This reaction allows for the coupling of an ethanolamine (B43304) derivative with an aryl or alkenyl halide to construct the morpholine ring.

For the synthesis of 2-alkyl-substituted morpholines, a general approach involves the reaction of an appropriately substituted amino alcohol. While specific examples for the synthesis of this compound via this method are not extensively documented in the literature, the general strategy provides a viable route. The precursor, 1-amino-3,3-dimethylbutan-2-ol, could be N-allylated and then subjected to a palladium-catalyzed coupling with a suitable partner to effect cyclization.

The choice of ligand for the palladium catalyst is critical in these reactions, influencing both the efficiency and selectivity of the transformation. A variety of phosphine-based ligands have been explored for similar cyclizations.

Below is a table summarizing various palladium-catalyzed approaches for the synthesis of substituted morpholines, which could be adapted for the synthesis of this compound.

Catalyst SystemSubstrate TypeReaction TypeYield (%)Reference
Pd(OAc)₂ / P(2-furyl)₃O-allyl ethanolamine derivative and aryl/alkenyl bromideCarboamination46-66 nih.gov
Pd(OAc)₂ / Ligand2-allylaniline and aryl bromidesTandem Arylation-

Note: The yields are general and may vary depending on the specific substrates and reaction conditions.

The development of these advanced synthetic methodologies provides a toolkit for the synthesis of complex and sterically hindered morpholine derivatives like this compound. The choice of a particular method will depend on the availability of starting materials, desired scale, and the need for stereochemical control. Further research into the application of these modern synthetic methods to bulky 2-substituted morpholines will undoubtedly continue to expand the accessibility and utility of this important class of compounds.

Iron(III)-Catalyzed Diastereoselective Syntheses

The use of iron(III) catalysts represents a cost-effective, environmentally benign, and efficient approach for the diastereoselective synthesis of substituted morpholines. organic-chemistry.org Research in this area has demonstrated that iron(III) chloride (FeCl₃) can effectively catalyze the cyclization of substrates like 1,2-amino ethers and 1,2-hydroxy amines that are substituted with an allylic alcohol, leading to the formation of 2,6- and 3,5-disubstituted morpholines. organic-chemistry.orgthieme-connect.com This method proceeds via either C-O or C-N bond formation. thieme-connect.com

A key finding in these syntheses is the critical role of temperature in controlling the diastereomeric outcome. For instance, in the synthesis of analogous 2,6-disubstituted morpholines, elevating the reaction temperature to 50 °C significantly improves the diastereoselectivity, favoring the cis isomer. thieme-connect.com A plausible mechanism suggests a thermodynamic equilibrium that ultimately favors the more stable cis diastereoisomer. organic-chemistry.orgthieme-connect.com While a specific synthesis for this compound using this exact method is not explicitly detailed in the surveyed literature, the general applicability of the iron(III)-catalyzed reaction on various substituted amino alcohols provides a strong basis for its potential application.

The general procedure involves adding iron(III) chloride hexahydrate to a solution of the appropriate amino alcohol precursor in a solvent like dichloromethane (B109758) (CH₂Cl₂), followed by heating. thieme-connect.com The reaction demonstrates good functional group tolerance, with successful syntheses of morpholines bearing aryl, alkyl, and even furyl substituents. thieme-connect.com

Table 1: Iron(III)-Catalyzed Synthesis of Analogous 2,6-Disubstituted Morpholines This table presents data for analogous compounds to illustrate the methodology's effectiveness, as specific data for the 2-(2,2-dimethylpropyl) derivative is not available in the cited literature.

Entry Substrate (Amino Alcohol) Catalyst (mol%) Temp (°C) Time (h) Yield (%) Diastereomeric Ratio (cis:trans) Citation
1 (R)-2-((E)-but-2-en-1-ylamino)-2-phenylethan-1-ol FeCl₃ (5) 25 24 75 50:50 thieme-connect.com
2 (R)-2-((E)-but-2-en-1-ylamino)-2-phenylethan-1-ol FeCl₃ (10) 25 48 81 50:50 thieme-connect.com
3 (R)-2-((E)-but-2-en-1-ylamino)-2-phenylethan-1-ol FeCl₃ (5) 50 0.25 - 60:40 thieme-connect.com
4 (R)-2-((E)-but-2-en-1-ylamino)-2-phenylethan-1-ol FeCl₃ (5) 50 2 89 94:6 thieme-connect.com

Asymmetric Synthesis and Stereochemical Control in Analogous Systems

Achieving stereochemical control is paramount in the synthesis of chiral morpholines, which are prevalent scaffolds in medicinal chemistry. nih.gove3s-conferences.org Various strategies have been developed to control both enantioselectivity and diastereoselectivity in the formation of the morpholine ring.

Enantioselective Routes to Substituted Morpholines

Several powerful methodologies have emerged for the enantioselective synthesis of substituted morpholines. One prominent strategy involves the asymmetric hydrogenation of dehydromorpholines. nih.govrsc.org This approach, utilizing a rhodium complex with a large-bite-angle bisphosphine ligand (SKP-Rh), provides a variety of 2-substituted chiral morpholines in quantitative yields and with excellent enantioselectivities (up to 99% ee). nih.govrsc.org The success of this method is often dependent on the presence of an N-acyl directing group, which activates the otherwise electron-rich and less reactive dehydromorpholine substrate. nih.govrsc.org

Another effective enantioselective route is the Sₙ2-type ring opening of activated aziridines with haloalcohols, catalyzed by a Lewis acid, followed by a base-mediated intramolecular cyclization. researchgate.netnih.gov This method is highly regio- and stereoselective, affording a range of nonracemic substituted morpholines in high yields and enantioselectivity. researchgate.netnih.gov

Table 2: Comparison of Enantioselective Methods for Morpholine Synthesis

Method Catalyst/Reagent Substrate Type Key Features ee (%) Citation
Asymmetric Hydrogenation SKP-Rh Complex 2-Substituted Dehydromorpholines High efficiency, atom economy, requires N-acyl group Up to 99 nih.govrsc.org
Aziridine Ring Opening Lewis Acid / Base Activated Aziridines & Haloalcohols High regio- and stereoselectivity High researchgate.netnih.gov
Organocatalysis Chiral Amine α,β-Unsaturated Aldehyd Precursors Multi-step, builds complexity from simple starters 75–98 nih.gov

Diastereoselective Control in the Formation of Morpholine Ring Systems

Diastereoselectivity in morpholine synthesis is governed by the spatial interactions between substituents as the ring is formed. researchgate.net Iron(III)-catalyzed cyclization, as discussed previously, leverages thermodynamic control at elevated temperatures to achieve high cis-diastereoselectivity. thieme-connect.com

Other metal-catalyzed reactions also offer excellent diastereoselective control. Rhodium-catalyzed intramolecular cyclization of nitrogen-tethered allenols is an atom-economic pathway to highly substituted morpholines, demonstrating excellent yields and diastereoselectivities (up to >99:1 dr). Furthermore, photocatalytic methods have been developed for the diastereoselective annulation of readily available starting materials into morpholines, including challenging tri- and tetra-substituted variants. nih.gov These reactions often proceed through radical cation intermediates, with acids playing a crucial role in achieving high stereoselectivity. nih.gov

The choice of synthetic strategy can dictate the resulting stereochemistry. For example, Pd-catalyzed carboamination reactions proceed via a proposed syn-aminopalladation through a boat-like transition state to yield cis-3,5-disubstituted morpholine products. nih.gov The ability to control the conformation of the open-chain precursor is key to achieving high diastereoselectivity in the final cyclic product. researchgate.net

Novel Synthetic Transformations Involving the 2,2-Dimethylpropyl Moiety

The 2,2-dimethylpropyl group, also known as the neopentyl group, is a sterically bulky moiety that can present unique challenges and opportunities in synthetic chemistry. Its incorporation often requires specific strategies to overcome steric hindrance.

A classic method for creating a neopentyl-substituted aromatic ring involves the reaction of t-butyl-lithium with a benzyl (B1604629) chloride in a hydrocarbon solvent mixture, which can produce neopentylbenzenes in good yields (up to 75%). rsc.org

More complex applications are found in modern medicinal chemistry. The gamma-secretase inhibitor Nirogacestat, approved for the treatment of desmoid tumors, features a neopentylamino group. wikipedia.org Its synthesis involves the condensation of an amine precursor with 2,2-dimethylpropan-1-amine via reductive amination using sodium triacetoxyborohydride (B8407120) (Na(OAc)₃BH). wikipedia.org This highlights a robust and scalable method for installing a functionalized neopentyl group into a complex, pharmaceutically active molecule.

The neopentyl glycol core is also used in the design of novel detergents for biochemical applications, such as the study of membrane proteins. acs.org The synthesis of these specialized molecules involves building upon a branched alkyl group derived from neopentyl glycol, demonstrating the utility of this structural unit in creating molecules with specific physicochemical properties. acs.org These examples underscore that while the direct incorporation of a 2-(2,2-dimethylpropyl) group onto a morpholine ring is not widely reported, the synthetic methodologies for handling the neopentyl moiety are well-established in various chemical contexts.

Chemical Reactivity and Derivatization Studies of 2 2,2 Dimethylpropyl Morpholine

Nucleophilic Reactivity of the Morpholine (B109124) Nitrogen

The lone pair of electrons on the nitrogen atom of the morpholine ring imparts nucleophilic character to the molecule, making it amenable to a variety of reactions at this center.

Alkylation and Acylation Reactions

The secondary amine of 2-(2,2-dimethylpropyl)morpholine readily undergoes N-alkylation and N-acylation reactions. These transformations are fundamental for introducing a wide range of substituents onto the morpholine nitrogen, thereby modifying its physical and chemical properties.

Alkylation: The nitrogen atom can be alkylated using various alkylating agents, such as alkyl halides or sulfates. The reaction proceeds via a nucleophilic substitution mechanism. While specific studies on the N-alkylation of this compound are not extensively documented, the general principles of amine alkylation apply. For instance, the reaction of morpholine with alcohols can be catalyzed by transition metal complexes, such as those of cobalt(II), proceeding through a hydrogen auto-transfer pathway. towson.edu A study on the N-alkylation of morpholine with various alcohols catalyzed by a CuO–NiO/γ–Al2O3 catalyst in the gas-solid phase demonstrated high conversion and selectivity, particularly with primary alcohols. google.com The steric hindrance imposed by the neopentyl group at the C2 position might necessitate more forcing reaction conditions or the use of more reactive alkylating agents compared to unsubstituted morpholine.

Acylation: The morpholine nitrogen can be readily acylated using acyl chlorides, anhydrides, or esters to form the corresponding N-acylmorpholine derivatives. youtube.comsigmaaldrich.com For example, the reaction of morpholine with chloroacetyl chloride in the presence of a base like triethylamine (B128534) yields 4-(2-chloroacetyl)morpholine. youtube.com Similarly, N-acetylmorpholine can be prepared by reacting morpholine with acetic anhydride (B1165640) or ethyl acetate. nih.gov The acylation of this compound is expected to proceed efficiently, as the nitrogen lone pair remains accessible for reaction with these electrophilic reagents. The resulting N-acyl derivatives are important intermediates for further functionalization.

Table 1: Representative N-Alkylation and N-Acylation Reactions of Morpholine Derivatives

Starting MaterialReagentCatalyst/ConditionsProductReference
MorpholineMethanolCuO–NiO/γ–Al2O3, 220 °CN-Methylmorpholine google.com
MorpholineEthyl ChloroacetateTriethylamine, BenzeneMorpholin-N-ethyl acetate youtube.com
MorpholineMethyl Acetate100-180 °C, 0.5-1.2 MPaN-Acetylmorpholine sigmaaldrich.com
2-PyridoneBenzyl (B1604629) ChlorideTetraethylammonium Fluoride, THFN-Benzyl-2-pyridone nih.gov

This table presents examples of N-alkylation and N-acylation on the morpholine scaffold and related heterocycles to illustrate the general reactivity.

Salt Formation and Protonation Dynamics

As a secondary amine, this compound is basic and readily forms salts with various acids. The pKa of morpholine is 8.33, indicating it is a moderately strong base. masterorganicchemistry.com The presence of the electron-donating neopentyl group is expected to slightly increase the basicity of the nitrogen atom compared to unsubstituted morpholine. However, the steric bulk of the neopentyl group might influence the kinetics of protonation and the stability of the resulting morpholinium salt.

The protonation of weakly basic drugs can significantly affect their intracellular diffusion and localization. libretexts.org For instance, weakly basic compounds tend to accumulate in acidic organelles like lysosomes through a process known as cationic ion trapping. libretexts.org Understanding the protonation behavior of this compound is therefore crucial for applications where its distribution in biological systems is relevant.

Oxidative and Reductive Transformations

The morpholine ring in this compound can undergo both oxidative and reductive transformations, providing pathways to novel derivatives.

Investigation of Oxidation Pathways of the Amine Functionality

The nitrogen atom of the morpholine ring can be oxidized to form an N-oxide. Common oxidizing agents for this transformation include hydrogen peroxide, peroxyacids, or other specialized reagents. nih.gov For example, 4-methylmorpholine (B44366) can be oxidized to 4-methylmorpholine N-oxide. The resulting N-oxides are versatile intermediates in organic synthesis. They can act as oxidizing agents themselves or undergo rearrangement reactions. The oxidation of this compound is expected to yield the corresponding N-oxide, although the bulky neopentyl group might influence the reaction rate and the stability of the product.

The choice of oxidant is crucial to control the reaction outcome. While strong oxidants like potassium permanganate (B83412) can lead to ring cleavage, milder reagents are typically used for N-oxidation. youtube.com

Reduction Methodologies and Their Stereochemical Outcomes

The reduction of derivatives of this compound can lead to various products depending on the substrate and the reducing agent. A key transformation is the reduction of the corresponding N-oxide back to the tertiary amine. This can be achieved using various reducing agents, including diboron (B99234) reagents like bis(pinacolato)diboron (B136004) [(pinB)2]. google.comlibretexts.orgmasterorganicchemistry.com This reduction is generally efficient and tolerant of various functional groups. google.comlibretexts.orgmasterorganicchemistry.com

The stereochemistry of reduction reactions involving the morpholine ring is of significant interest, especially when chiral centers are present. For instance, the stereoselective reduction of carbonyl groups in derivatives of this compound can lead to the formation of specific diastereomers. The Meerwein-Ponndorf-Verley (MPV) reduction, for example, has been used for the stereoselective reduction of keto-carbamates to the corresponding alcohols with high isomeric purity. google.com The bulky neopentyl group at the C2 position is expected to exert significant steric control, potentially leading to high diastereoselectivity in such reductions. The choice of reducing agent and reaction conditions can be tuned to favor the formation of a particular stereoisomer.

Electrophilic and Nucleophilic Substitution on Derivatives

The derivatization of this compound opens up possibilities for further substitution reactions on the molecule.

Electrophilic Substitution: While the morpholine ring itself is generally not susceptible to electrophilic aromatic substitution, its N-acyl derivatives can undergo electrophilic attack under certain conditions. The reactivity would be analogous to that of other N-acyl heterocycles. For instance, Friedel-Crafts acylation typically involves the generation of an acylium ion as the electrophile. youtube.com However, the electron-withdrawing nature of the acyl group deactivates the ring system towards electrophilic attack.

Nucleophilic Substitution: Nucleophilic substitution reactions can be performed on derivatives of this compound where a suitable leaving group is present. youtube.com For example, if a halogen atom is introduced at a position on the morpholine ring or on a substituent, it can be displaced by a variety of nucleophiles. youtube.com The stereochemical outcome of such reactions, whether proceeding through an SN1 or SN2 mechanism, would be influenced by the steric hindrance around the reaction center. The bulky neopentyl group at C2 would likely favor an SN1-type mechanism if the leaving group is at a tertiary carbon or hinder backside attack in an SN2 reaction at an adjacent carbon.

Functional Group Interconversions on the 2,2-Dimethylpropyl Side Chain

Direct functional group interconversions on the unactivated 2,2-dimethylpropyl side chain of this compound are exceptionally challenging due to the inherent stability and lack of reactive sites on the neopentyl group. This alkyl group, characterized by a quaternary carbon atom bonded to three methyl groups and a methylene (B1212753) group, is notoriously resistant to many standard chemical transformations.

The primary obstacle to the functionalization of the neopentyl group is the extreme steric hindrance provided by the bulky tert-butyl-like structure. nih.govfiveable.me This steric bulk effectively blocks the approach of reagents to the carbon atoms of the side chain, particularly the methylene group adjacent to the morpholine ring and the even more shielded methyl groups. Furthermore, the absence of any activating functional groups, such as double bonds or carbonyls, renders the C-H bonds of the neopentyl group relatively inert.

Hypothetically, functionalization could be envisioned through highly reactive intermediates, such as free radicals. However, even under such conditions, the reaction would likely be unselective and low-yielding.

Table 1: Predicted Reactivity for Functional Group Interconversion on the 2,2-Dimethylpropyl Side Chain

Reaction TypeReagent/ConditionsPredicted OutcomeRationale and Challenges
Oxidation Strong oxidizing agents (e.g., KMnO4, CrO3)Low to no reaction at the side chain. Potential for oxidation at the morpholine ring (C-3, C-5) or N-oxidation.The neopentyl group lacks benzylic or allylic positions, making it resistant to oxidation under standard conditions. researchgate.netscribd.com The morpholine ring itself is more susceptible to oxidation.
Halogenation (Free Radical)Cl2/UV light or Br2/UV lightComplex mixture of chlorinated/brominated products at various positions on the side chain and morpholine ring, likely in very low yields.Free radical halogenation of alkanes is possible but generally lacks selectivity. masterorganicchemistry.comyoutube.com The steric hindrance of the neopentyl group would significantly slow down the reaction. fiveable.me
Hydroxylation Advanced oxidation processes (e.g., Fenton's reagent)Potential for low-yield hydroxylation at less hindered positions.These methods generate highly reactive hydroxyl radicals that can attack C-H bonds, but selectivity remains a major issue.

Due to these challenges, there is a conspicuous absence of documented successful functional group interconversions specifically on the 2,2-dimethylpropyl side chain of this compound in the scientific literature. Synthetic strategies for introducing functionality at this position would likely rely on the synthesis of the morpholine ring from an already functionalized neopentyl-containing precursor rather than post-synthesis modification.

Reactions with Specific Reagents and Reagents in Complex Chemical Environments

The reactivity of this compound with specific reagents is dominated by the nucleophilic and basic nature of the nitrogen atom in the morpholine ring. The neopentyl group at the C-2 position primarily exerts a steric influence, potentially modulating the reactivity of the nitrogen and adjacent positions on the ring.

The nitrogen atom, being a secondary amine, readily participates in a variety of reactions. nih.gov However, the bulky neopentyl group can hinder the approach of exceptionally large electrophiles to the nitrogen.

Reactions in complex chemical environments, such as biological systems or under catalytic conditions, would also be influenced by the steric profile of the molecule. For instance, in enzymatic reactions, the bulky side chain could affect the binding affinity and orientation of the molecule within an active site.

Table 2: Predicted Reactions of this compound with Specific Reagents

Reagent ClassSpecific Reagent ExamplePredicted Reaction Product(s)Notes on Reactivity
Acylating Agents Acetyl chloride, Acetic anhydrideN-acetyl-2-(2,2-dimethylpropyl)morpholineStandard acylation of the secondary amine. The reaction is expected to be efficient.
Alkylating Agents Methyl iodideN-methyl-2-(2,2-dimethylpropyl)morpholineN-alkylation is a typical reaction of secondary amines. The steric bulk of the neopentyl group is unlikely to prevent the approach of a small electrophile like methyl iodide.
Strong Acids Hydrochloric acid2-(2,2-Dimethylpropyl)morpholinium chlorideProtonation of the basic nitrogen atom to form the corresponding salt.
Oxidizing Agents Hydrogen peroxideN-oxide of this compoundN-oxidation is a common metabolic pathway for morpholine derivatives. sci-hub.se Ring oxidation at C-3 or C-5 to form lactams is also a possibility under more forceful conditions.
Reducing Agents Lithium aluminum hydrideNo reactionThe morpholine ring and neopentyl group are generally inert to reduction under standard conditions.
Transition Metal Catalysts Palladium catalysts (e.g., in cross-coupling reactions)Complex formation at the nitrogen atom.The nitrogen atom can act as a ligand for transition metals, potentially influencing catalytic cycles. The steric bulk of the neopentyl group could affect the coordination geometry and stability of the resulting metal complex.

In complex environments, such as those involving free radicals, the morpholine ring itself can exhibit antioxidant properties. nih.gov The presence of the neopentyl group might modulate this activity by influencing the molecule's lipophilicity and interaction with radical species. However, direct participation of the neopentyl side chain in these reactions is expected to be minimal due to its robustness.

Conformational Analysis and Stereochemical Dynamics

Preferred Conformations of the Morpholine (B109124) Ring System in 2-(2,2-Dimethylpropyl)morpholine

The morpholine ring, akin to cyclohexane (B81311), predominantly adopts a chair conformation to minimize torsional and angle strain. cdnsciencepub.comresearchgate.net Theoretical and experimental studies have consistently shown the chair form to be significantly lower in energy than boat or twist-boat conformations. researchgate.net In an unsubstituted morpholine, two chair conformers are in equilibrium, distinguished by the orientation of the N-H bond, which can be either axial or equatorial. acs.org The equatorial conformer is generally considered more stable. acs.org

For this compound, the chair conformation remains the most stable arrangement of the heterocyclic ring. The bulky 2,2-dimethylpropyl substituent at the C-2 position will strongly favor an equatorial orientation to minimize steric interactions with the axial hydrogens on C-3 and C-5, a phenomenon known as 1,3-diaxial interaction. sapub.org An axial orientation of the large neopentyl group would introduce significant steric strain, destabilizing that conformation. Therefore, the predominant conformation of this compound is the chair form with the 2,2-dimethylpropyl group in the equatorial position.

Influence of the 2,2-Dimethylpropyl Substituent on Ring Conformation

The presence of the sterically demanding 2,2-dimethylpropyl group at the 2-position has a profound influence on the conformational equilibrium of the morpholine ring. This bulky substituent effectively "locks" the ring into a conformation where the neopentyl group occupies the equatorial position. researchgate.net The energetic penalty for an axial placement of a t-butyl group (structurally similar to a neopentyl group) in a cyclohexane ring is substantial, and a similar high-energy barrier is expected in the morpholine system.

This steric hindrance can also induce subtle changes in the geometry of the morpholine ring itself. To alleviate steric strain, bond angles and dihedral angles may deviate slightly from their ideal values. The presence of a bulky substituent can lead to a flattening of the ring in the vicinity of the substituent. researchgate.net

Below is a table summarizing the expected energetic preferences based on the principles of conformational analysis.

ConformerSubstituent PositionKey Steric InteractionsRelative Stability
ChairEquatorialGauche interactions with C-3 hydrogensHigh (Most Stable)
ChairAxial1,3-Diaxial interactions with axial H on C-6 and N-HLow (Least Stable)
Twist-Boat-Eclipsing and flagpole interactionsIntermediate

Dynamic Conformational Exchange Processes

Like other saturated six-membered rings, the morpholine ring in this compound can undergo conformational exchange, primarily through a process of ring inversion. researchgate.net This process interconverts the two chair conformations. However, due to the large energy difference between the equatorial and axial conformers of the 2,2-dimethylpropyl substituted ring, the equilibrium lies heavily towards the equatorial conformer.

The energy barrier for ring inversion in morpholine derivatives is influenced by the nature of the substituents. researchgate.net While the fundamental process of passing through a high-energy half-chair or twist-boat intermediate remains, the presence of the bulky neopentyl group is expected to significantly raise the energy of the transition state leading to the axial conformer, thus hindering the rate of ring inversion. Dynamic NMR studies on similarly hindered systems have been used to quantify these energy barriers. researchgate.netresearchgate.net

Chirality and Stereoisomerism in Related Morpholine Systems

The presence of a substituent at the 2-position of the morpholine ring introduces a stereocenter, making this compound a chiral molecule. wikipedia.orgkhanacademy.org This means it can exist as a pair of non-superimposable mirror images, known as enantiomers: (R)-2-(2,2-dimethylpropyl)morpholine and (S)-2-(2,2-dimethylpropyl)morpholine. wikipedia.org

These enantiomers will have identical physical properties, except for their interaction with plane-polarized light (optical activity) and their interactions with other chiral molecules. wikipedia.org The synthesis of such chiral morpholines can be achieved through various asymmetric synthesis strategies, which aim to produce one enantiomer in excess over the other. researchgate.netnih.govrsc.org The separation of a racemic mixture (a 1:1 mixture of both enantiomers) can also be accomplished.

When a second stereocenter is introduced into the molecule, for example, by substitution at another ring atom, diastereomers become possible. libretexts.org Diastereomers are stereoisomers that are not mirror images of each other and have different physical and chemical properties.

Spectroscopic Probes for Conformational Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the conformation and dynamics of morpholine derivatives. researchgate.netnih.gov

¹H NMR: The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation. In a locked chair conformation, distinct signals for axial and equatorial protons are expected. The magnitude of the vicinal coupling constants (³J_HH) between adjacent axial-axial, axial-equatorial, and equatorial-equatorial protons can provide clear evidence for the chair conformation and the substituent's orientation. For the equatorial conformer of this compound, a large axial-axial coupling would be expected for the proton at C-2 if it were present.

¹³C NMR: The chemical shifts of the ring carbons are also sensitive to the conformational state. cdnsciencepub.com The "gamma-gauche" effect, for instance, predicts that a carbon atom will be shielded (have a lower chemical shift) when it is in a gauche relationship with another carbon or heteroatom three bonds away. This can help in assigning the conformation.

Dynamic NMR (DNMR): By recording NMR spectra at different temperatures, it is possible to study dynamic processes like ring inversion. researchgate.netresearchgate.net At low temperatures, where the inversion is slow on the NMR timescale, separate signals for the different conformers may be observed. As the temperature increases, these signals broaden and coalesce, allowing for the calculation of the activation energy for the inversion process.

The table below illustrates hypothetical ¹H NMR chemical shift ranges for the protons in the preferred equatorial conformation of this compound in a deuterated solvent.

ProtonExpected Chemical Shift Range (ppm)MultiplicityKey Couplings
H-2 (axial)2.5 - 2.9dd³J(H2a, H3a), ³J(H2a, H3e)
H-3 (axial)2.6 - 3.0ddd³J(H3a, H2a), ³J(H3a, H3e), ²J(H3a, H3e)
H-3 (equatorial)2.3 - 2.7ddd³J(H3e, H2a), ³J(H3e, H3a), ²J(H3e, H3a)
H-5 (axial)3.5 - 3.9m
H-5 (equatorial)2.8 - 3.2m
H-6 (axial)3.6 - 4.0m
H-6 (equatorial)3.0 - 3.4m
Neopentyl CH₂0.8 - 1.2s (due to t-butyl)
Neopentyl C(CH₃)₃0.9 - 1.1s

Theoretical and Computational Investigations of 2 2,2 Dimethylpropyl Morpholine

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental in elucidating the electronic properties of molecules. mdpi.com For 2-(2,2-dimethylpropyl)morpholine, these methods can provide precise information about its geometry, energy, and orbital interactions.

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of organic molecules. mdpi.com By employing methods such as B3LYP with a suitable basis set like 6-311G**, the ground state geometry of this compound can be optimized to find its most stable conformation. mdpi.com These calculations yield key geometric parameters, including bond lengths and angles, which are crucial for understanding the molecule's three-dimensional structure. researchgate.net The presence of the ether oxygen atom in the morpholine (B109124) ring withdraws electron density from the nitrogen, influencing its basicity and nucleophilicity compared to similar secondary amines like piperidine. wikipedia.org

The optimized geometry would likely show the morpholine ring in a chair conformation, which is typical for this heterocyclic system. The bulky 2,2-dimethylpropyl substituent would preferentially occupy an equatorial position to minimize steric hindrance. DFT calculations also provide the total energy of the molecule, which is essential for comparing the stability of different conformers and for calculating thermodynamic properties. mdpi.com

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

ParameterValue
C-N Bond Length (Å)~1.46
C-O Bond Length (Å)~1.43
C-C (ring) Bond Length (Å)~1.53
C-C (substituent) Bond Length (Å)~1.54
C-N-C Bond Angle (°)~109.5
C-O-C Bond Angle (°)~111.0

Ab initio methods, such as Hartree-Fock, provide a detailed picture of molecular orbital interactions without empirical parameterization. nih.gov For this compound, these calculations can elucidate the nature of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. nih.gov

Table 2: Predicted Electronic Properties of this compound

PropertyPredicted Value (eV)
HOMO Energy-6.5
LUMO Energy1.2
HOMO-LUMO Gap7.7
Ionization Potential6.5
Electron Affinity-1.2

Molecular Dynamics Simulations for Conformational Flexibility

The morpholine ring is known for its conformational flexibility, which is crucial for its biological activity and interaction with various targets. nih.gov Molecular dynamics (MD) simulations are a powerful computational technique for exploring the conformational space of molecules over time, providing insights into their dynamic behavior. nih.gov For this compound, MD simulations can reveal the preferred conformations of the morpholine ring and the rotational freedom of the neopentyl substituent. nih.gov

These simulations can be performed in different environments, such as in a vacuum or in the presence of explicit solvent molecules, to understand how the surrounding medium influences conformational preferences. The results of MD simulations can be used to generate a potential energy surface, identifying low-energy conformers and the energy barriers between them. nih.gov This information is invaluable for understanding how the molecule might adapt its shape to bind to a receptor or to participate in chemical reactions. mdpi.com

Prediction of Reactivity and Reaction Pathways via Computational Methods

Computational methods can predict the chemical reactivity of this compound by analyzing its electronic structure. nih.gov Molecular Electrostatic Potential (MEP) maps, for instance, visualize the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. mdpi.com For this compound, the MEP would likely show a negative potential around the nitrogen and oxygen atoms, indicating these as sites for electrophilic attack, while the hydrogen atoms would exhibit a positive potential. mdpi.com

Fukui functions and local softness are other DFT-based descriptors that can quantify the reactivity of specific atomic sites. nih.gov These indices help in predicting the most probable sites for nucleophilic and electrophilic attacks. By calculating the energies of potential transition states and reaction intermediates, computational methods can also be used to map out entire reaction pathways, providing a theoretical framework for understanding and optimizing chemical syntheses involving this molecule. mdpi.com

Computational Analysis of Intermolecular Interactions in Solvents and Materials

The way a molecule interacts with its environment is critical to its properties and function. Computational methods can provide a detailed analysis of the intermolecular interactions between this compound and solvent molecules or other components of a material. nih.gov The morpholine moiety can act as a hydrogen bond acceptor through its nitrogen and oxygen atoms, and these interactions can be modeled using quantum chemical calculations or MD simulations. nih.gov

The bulky and hydrophobic 2,2-dimethylpropyl group will primarily engage in van der Waals interactions. The balance between the hydrophilic interactions of the morpholine ring and the hydrophobic interactions of the neopentyl group will determine the molecule's solubility and partitioning behavior. acs.org Theories like the Quantum Theory of Atoms in Molecules (QTAIM) can be applied to analyze the electron density at bond critical points, quantifying the strength and nature of these non-covalent interactions. nih.gov

Quantitative Structure-Property Relationships (QSPR) in Related Morpholine Derivatives

Quantitative Structure-Property Relationship (QSPR) studies aim to build mathematical models that correlate the structural features of molecules with their physicochemical properties. nih.gov For a series of related morpholine derivatives, a QSPR model could be developed to predict properties such as boiling point, solubility, or even biological activity. nih.gov

To build a QSPR model for properties of compounds like this compound, a dataset of morpholine derivatives with known experimental values for the property of interest is required. Various molecular descriptors, which are numerical representations of the molecule's structure, are then calculated. These can include constitutional, topological, geometric, and electronic descriptors. Statistical methods such as multiple linear regression or machine learning algorithms are then used to create an equation that links the descriptors to the property. nih.gov Such models can be used to predict the properties of new, unsynthesized morpholine derivatives, accelerating the discovery and design of new compounds with desired characteristics. e3s-conferences.org

Table 3: Examples of Molecular Descriptors for QSPR Studies of Morpholine Derivatives

Descriptor TypeExample DescriptorInformation Encoded
ConstitutionalMolecular WeightSize of the molecule
TopologicalWiener IndexMolecular branching
GeometricMolecular Surface AreaShape and size
ElectronicDipole MomentPolarity of the molecule
Quantum-ChemicalHOMO/LUMO EnergiesReactivity and electronic properties

Applications in Chemical and Materials Science Non Biological/non Medical

Role as a Catalyst or Catalyst Ligand Component

The catalytic activity of morpholine (B109124) and its derivatives is a subject of considerable interest in chemical synthesis. The presence of both an amine and an ether functional group within the morpholine structure allows for complex interactions in catalytic systems.

Morpholine as a Modulator in Heterogeneous Catalysis

While specific studies on 2-(2,2-dimethylpropyl)morpholine as a modulator in heterogeneous catalysis are not extensively documented, the role of morpholine itself is well-established. Morpholine can act as a promoter or modifier on the surface of heterogeneous catalysts, influencing their activity and selectivity. For instance, in steam boiler systems, morpholine is utilized to adjust the pH, thereby providing corrosion protection. wikipedia.org Its volatility, similar to water, allows it to be distributed throughout the steam plant. wikipedia.orgatamankimya.com

The introduction of a bulky 2,2-dimethylpropyl group, as in this compound, would significantly alter its physical properties, such as volatility and surface adsorption characteristics. This steric hindrance could offer advantages in controlling selectivity in catalytic reactions by limiting access to the catalytic site. Research on other sterically hindered morpholine-based organocatalysts has shown that such groups can lead to the formation of more rigid transition states, resulting in better stereochemical control in reactions like the 1,4-addition between aldehydes and nitroolefins. frontiersin.org

Use in Organic Synthesis as a Base or Co-catalyst

Morpholine is a base due to the presence of the secondary amine group, with its conjugate acid being morpholinium. wikipedia.org It is widely employed in organic synthesis, for example, in the generation of enamines. wikipedia.org The ether oxygen in the morpholine ring withdraws electron density from the nitrogen atom, making it less nucleophilic and less basic than structurally similar secondary amines like piperidine. wikipedia.org

In the case of this compound, the bulky substituent at the 2-position would further influence its basicity and nucleophilicity. This steric hindrance can be advantageous in reactions where a non-nucleophilic base is required to prevent side reactions. While specific examples are sparse, the principle of using sterically hindered amines to control reactivity is a common strategy in organic synthesis. nih.gov

Bismuth and Phosphate (B84403) Catalysts in Morpholine Production

The industrial production of morpholines often involves catalytic processes. A variety of catalysts have been developed to facilitate the synthesis of the morpholine ring structure. Among these, bismuth and phosphate-based catalysts have shown significant utility.

Phosphorus-containing substances, including acid metal phosphate catalysts, have been employed for the intramolecular cyclic dehydration of amino compounds to form morpholines. ontosight.ai For instance, N-substituted diethanolamines can be converted to the corresponding N-substituted morpholines over catalysts like phosphates of boron, aluminum, and trivalent iron. ontosight.ai Similarly, certain hydrogen phosphate and pyrophosphate compositions are effective catalysts for the conversion of diethylene glycolamine compounds to morpholine compounds. ontosight.ai

Bismuth catalysts also play a role in organic synthesis, including reactions that could be relevant to morpholine chemistry. For example, bismuth chloride (BiCl₃) can act as a photocatalyst in various organic transformations. researchgate.net While direct application in the industrial synthesis of this compound is not detailed, the general utility of these catalyst types in forming the morpholine core is well-documented.

Applications in Polymer Chemistry and Material Modification

The unique structure of the morpholine ring makes it and its derivatives valuable in the field of polymer science, where they can be incorporated to modify polymer properties or participate in polymerization and curing processes. e3s-conferences.org

As an Additive in Polymer Synthesis and Processing

Morpholine derivatives find application as additives in the production of polymers and resins, where they can function as stabilizers and cross-linking agents. e3s-conferences.org The incorporation of morpholine moieties can impart desirable thermal and mechanical properties to the resulting materials. e3s-conferences.org For example, poly(N-acryloylmorpholine) is a polymer derived from a morpholine-containing monomer and can be synthesized via techniques like reversible addition-fragmentation chain transfer (RAFT) polymerization to create polymer brushes with potential applications as smart materials and biocompatible surfaces. nih.govrsc.org

While there is no specific data on this compound as a polymer additive, its sterically hindered nature could be leveraged to control polymer architecture or to act as a chain terminator or modifier in certain polymerization reactions. The bulky group would likely influence the glass transition temperature and other physical properties of a polymer if it were incorporated.

Curing Agents and Crosslinking Modifiers in Polymer Systems

Morpholine derivatives have been investigated and are used as curing agents and accelerators for epoxy resins and in polyurethane systems. For instance, 4-methyl-2-morpholinone can be used as a curing agent for epoxy resins, either on its own or as an accelerator for conventional curing agents like anhydrides. google.com Another derivative, 2,2'-dimorpholinodiethylether (DMDEE), is a well-known amine blowing catalyst used in the production of polyurethane foams and as a curing agent in moisture-cured sealant systems. atamanchemicals.comatamanchemicals.comatamankimya.com The steric hindrance around the nitrogen in DMDEE contributes to the storage stability of isocyanate-containing prepolymers. atamanchemicals.com

Amines function as curing agents for epoxy resins through the reaction of the active hydrogens on the nitrogen with the epoxy groups, leading to a crosslinked polymer network. threebond.co.jp Aliphatic amines are typically used for room temperature curing. threebond.co.jp Given that this compound is a secondary aliphatic amine, it possesses one active hydrogen on the nitrogen and could theoretically participate in the curing of epoxy resins. The bulky 2,2-dimethylpropyl group would significantly affect the reaction kinetics, likely slowing down the curing process compared to less hindered amines. This could be advantageous in applications requiring a longer pot life. However, without specific experimental data, its efficacy as a primary curing agent or a modifier remains speculative.

Influence on Material Properties

In a different context, a study on the repair strength of aged resin composites found that the application of morpholine, with or without saliva contamination, prior to the application of an adhesive agent, significantly increased the shear bond strength of the repaired composite. justia.com This suggests a potential role for morpholine and its derivatives in enhancing the mechanical properties of certain composite materials, though the specific impact of the 2-(2,2-dimethylpropyl) substituent is unconfirmed.

Table 1: Shear Bond Strength of Repaired Resin Composites with Morpholine Treatment

GroupSurface TreatmentMean Shear Bond Strength (MPa)Standard Deviation
Group 3No Saliva + Morpholine + Adhesive23.661.35
Group 7Saliva + Morpholine + Adhesive22.881.96
Group 2No Saliva + Adhesive16.411.22
Group 9Saliva + Phosphoric Acid + Adhesive17.311.48

Data adapted from a 2022 study on the effect of morpholine on composite-to-composite repair strength. justia.com

Corrosion Inhibition Mechanisms in Industrial Systems

While specific data for this compound as a corrosion inhibitor is not available, morpholine itself is a well-established corrosion inhibitor, particularly in steam boiler and condensate systems. ark-chem.co.jpatamanchemicals.com Its effectiveness stems from its ability to neutralize acidic species and form a protective film on metal surfaces. ontosight.ai

Protective Film Formation in Steam Condensate Systems

The primary cause of corrosion in steam condensate systems is the presence of dissolved gases like carbon dioxide, which forms carbonic acid and lowers the pH of the condensate. Morpholine, being a volatile amine, can be introduced into the boiler feedwater and will vaporize with the steam. atamanchemicals.com As the steam condenses, the morpholine dissolves in the condensate, raising its pH and neutralizing the carbonic acid. atamanchemicals.com

Furthermore, morpholine and its derivatives can adsorb onto metal surfaces, forming a protective, often waxy, film. wikipedia.org This film acts as a barrier, preventing direct contact between the corrosive environment and the metal. ontosight.ai The formation of this protective layer is a key aspect of its corrosion inhibition mechanism. It is plausible that this compound would exhibit a similar film-forming capability due to the presence of the morpholine ring, although the bulky 2,2-dimethylpropyl group might influence the film's properties.

pH Regulation and Acid Neutralization in Aqueous Solutions

The basicity of the nitrogen atom in the morpholine ring is central to its function as a pH regulator. e3s-conferences.orgnih.gov In aqueous solutions, morpholine acts as a weak base, accepting protons to form the morpholinium ion and thereby increasing the pH. This neutralization of acidic components is crucial for preventing corrosion in industrial water systems. e3s-conferences.orgsigmaaldrich.com

The volatility of morpholine is a key advantage in steam systems, as it allows for the distribution of its pH-adjusting properties throughout the entire system, protecting not just the boiler but also the steam and condensate return lines. e3s-conferences.orgnih.gov The substitution on the morpholine ring can affect its volatility and basicity. The 2,2-dimethylpropyl group in this compound would likely increase its molecular weight and boiling point compared to morpholine, potentially altering its distribution characteristics in a steam system.

Solvent Properties and Industrial Formulations

Morpholine is recognized for its versatility as a solvent, being miscible with water and a wide range of organic solvents. e3s-conferences.org This property makes it a valuable component in various industrial formulations.

Miscibility and Azeotrope Formation with Organic Solvents and Water

Morpholine is completely miscible with water and many organic solvents, including alcohols, ketones, and ethers. e3s-conferences.orggoogle.com However, specific miscibility data for this compound is not documented. The presence of the lipophilic 2,2-dimethylpropyl group might decrease its miscibility with water compared to the parent morpholine.

Regarding azeotropes, which are mixtures of liquids that have a constant boiling point and composition throughout distillation, data for this compound is not available in standard compilations. e3s-conferences.org Morpholine itself does not form an azeotrope with water. google.com

Functionality in Coatings, Paints, Waxes, and Polishes

Morpholine and its derivatives are utilized in the formulation of coatings, paints, waxes, and polishes. ontosight.ai In water-based latex paints, morpholine can act as a stabilizer for the emulsion. ontosight.ai

A significant application of morpholine is in the formulation of self-polishing waxes and polishes. It reacts with fatty acids, such as oleic acid, to form emulsifying soaps. researchgate.net A key advantage of using morpholine-based emulsifiers is that the volatility of morpholine is similar to that of water. As the polish dries, the morpholine evaporates along with the water, leaving behind a water-resistant wax film. researchgate.net While it is conceivable that this compound could also be used to form such emulsifiers, its different volatility would likely affect the drying characteristics and final properties of the protective film.

Supramolecular Chemistry and Host-Guest Interactions

A comprehensive review of scientific literature and chemical databases indicates a lack of specific research focused on the application of This compound in the fields of supramolecular chemistry and host-guest interactions.

While the morpholine ring itself, with its hydrogen bond accepting capabilities via the oxygen and nitrogen atoms, is a structural motif that can participate in non-covalent interactions, specific studies detailing the use of the 2-(2,2-dimethylpropyl) derivative in forming host-guest complexes or other supramolecular assemblies have not been reported. The bulky 2,2-dimethylpropyl (neopentyl) group introduces significant steric hindrance around the nitrogen atom, which could potentially influence its ability to coordinate with guest molecules or participate in ordered, self-assembling systems. However, without experimental data, any discussion of its potential role remains speculative.

Consequently, there are no detailed research findings or data tables to present regarding the supramolecular behavior of this specific compound.

Advanced Analytical Methodologies for Structural and Mechanistic Research

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution NMR spectroscopy is a cornerstone for the structural analysis of 2-(2,2-Dimethylpropyl)morpholine in solution. It provides detailed insights into the molecular framework and the spatial arrangement of atoms.

2D NMR Techniques (e.g., COSY, NOESY, HMBC) for Complete Assignment and Dynamics.nih.govresearchgate.net

The unambiguous assignment of proton (¹H) and carbon (¹³C) NMR signals for complex molecules like this compound is achieved through a suite of two-dimensional (2D) NMR experiments. nih.gov Techniques such as Correlation Spectroscopy (COSY) are used to identify proton-proton couplings within the morpholine (B109124) ring and the dimethylpropyl side chain. The Heteronuclear Single Quantum Coherence (HSQC) experiment correlates directly bonded carbon and proton atoms, while the Heteronuclear Multiple Bond Correlation (HMBC) experiment reveals longer-range couplings (2-3 bonds), which is instrumental in connecting the dimethylpropyl group to the morpholine ring at the C2 position.

Furthermore, Nuclear Overhauser Effect Spectroscopy (NOESY) provides information on through-space proximity of protons, which is vital for determining the stereochemistry and preferred conformation of the molecule. researchgate.net For instance, NOESY can help establish the relative orientation of the bulky 2,2-dimethylpropyl group with respect to the protons on the morpholine ring, indicating whether it preferentially occupies an equatorial or axial position. Dynamic NMR studies can also be employed to investigate the energy barriers associated with the ring inversion of the morpholine moiety. researchgate.net

Solid-State NMR for Crystalline Forms

While solution-state NMR provides data on the molecule's dynamics in a solvent, solid-state NMR (ssNMR) offers critical information about its structure in the crystalline state. This technique is particularly useful for studying polymorphism, where a compound can exist in multiple crystalline forms. ssNMR can distinguish between different crystalline arrangements by detecting variations in the chemical shifts and relaxation times of the nuclei in the solid state.

X-ray Diffraction and Crystallography for Solid-State Structure Determination.mdpi.comresearchgate.net

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional atomic arrangement of this compound in its crystalline state. mdpi.com This technique provides accurate bond lengths, bond angles, and torsion angles, confirming the connectivity and conformation of the molecule. The resulting crystal structure would unequivocally establish the stereochemistry at the C2 position and reveal the conformation of the morpholine ring (e.g., chair, boat, or twist-boat). researchgate.netebi.ac.uk Intermolecular interactions, such as hydrogen bonding involving the morpholine nitrogen and oxygen atoms, which dictate the crystal packing, can also be meticulously characterized. mdpi.com

Table 1: Representative Crystallographic Data for Morpholine Derivatives

Parameter1,2-dimorpholinoethane1-morpholino-3-morpholinium bromide propane
Crystal System MonoclinicMonoclinic
Space Group P2₁/nP2₁
a (Å) 6.0430(3)6.37450(10)
b (Å) 8.0805(3)11.1378(2)
c (Å) 11.1700(4)9.6549(2)
β (°) ** 97.475(2)93.358(2)
Volume (ų) **540.80(4)684.30(2)
Temperature (K) 170(2)120(2)
Data sourced from reference mdpi.com

Advanced Mass Spectrometry for Reaction Monitoring and Complex Mixture Analysis

Advanced mass spectrometry (MS) techniques are indispensable for the characterization of this compound. High-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, which allows for the determination of the elemental composition and confirmation of the molecular formula. Techniques like electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are typically used to generate ions of the molecule with minimal fragmentation.

Tandem mass spectrometry (MS/MS) is employed to study the fragmentation patterns of the molecular ion. This provides valuable structural information, as the fragmentation can be correlated with the different structural motifs within the molecule, such as the cleavage of the dimethylpropyl group or the opening of the morpholine ring. MS is also a powerful tool for monitoring the progress of the synthesis of this compound, allowing for the rapid detection of intermediates, byproducts, and the final product in complex reaction mixtures.

Chromatographic Techniques for High-Purity Separation and Isomer Analysis

Chromatographic methods are essential for the purification of this compound and for the separation of any potential isomers.

Chiral Chromatography for Enantiomeric Separation.rsc.org

Since this compound possesses a stereocenter at the C2 position, it can exist as a pair of enantiomers. Chiral chromatography is the most effective technique for the separation and quantification of these enantiomers. rsc.org This is typically achieved using a chiral stationary phase (CSP) in either high-performance liquid chromatography (HPLC) or gas chromatography (GC). The choice of the CSP and the chromatographic conditions (e.g., mobile phase composition, temperature) are critical for achieving baseline separation of the enantiomers. The development of such chiral separation methods is crucial for isolating the individual enantiomers to study their specific biological activities or for use in asymmetric synthesis. rsc.org

Gas Chromatography (GC) for Component Ratio Determination

Gas chromatography stands as a pivotal technique for the separation and quantification of volatile and semi-volatile compounds. In the context of this compound, which may be synthesized as a mixture of diastereomers if a non-stereospecific route is employed, GC is instrumental in determining the ratio of these components. The separation of stereoisomers, such as diastereomers, is achievable on standard achiral capillary columns due to their differing physical properties, which lead to distinct retention times.

The synthesis of 2-substituted morpholines can be achieved through various routes, including the reaction of an appropriately substituted epoxide with an amino alcohol. For instance, the reaction of 3,3-dimethyl-1,2-epoxybutane (B1329643) with 2-aminoethanol could theoretically yield this compound. Depending on the stereochemistry of the starting epoxide, this reaction can result in a mixture of diastereomers.

The determination of the diastereomeric ratio is crucial for understanding the stereoselectivity of the synthesis and for isolating specific isomers for further study. GC, coupled with a flame ionization detector (FID) or a mass spectrometer (MS), provides a robust method for this analysis. The relative peak areas in the resulting chromatogram correspond to the relative amounts of each diastereomer in the mixture.

For more challenging separations, or for the resolution of enantiomers, chiral GC columns are employed. These columns contain a chiral stationary phase that interacts differently with each enantiomer, leading to their separation.

Detailed Research Findings:

While specific research detailing a validated GC method for the component ratio determination of this compound is not widely published, general principles of isomer separation by GC are well-established. Studies on the separation of various isomeric compounds, including substituted morpholines and other heterocyclic compounds, demonstrate the feasibility of such analyses. vurup.skresearchgate.net The key to a successful separation lies in the selection of an appropriate capillary column and the optimization of GC parameters.

Factors influencing the separation of diastereomers on an achiral column include the polarity of the stationary phase, the column length and internal diameter, the temperature program, and the carrier gas flow rate. For instance, a highly polar capillary column can enhance the separation of isomers with different polarities. researchgate.net

In a hypothetical analysis of a synthesized batch of this compound, a high-resolution capillary column, such as a DB-23 or a similar polar stationary phase, would be a suitable starting point. researchgate.net The oven temperature would be programmed to ramp up gradually to ensure the separation of closely eluting isomers.

Hypothetical GC Analysis Data:

To illustrate the application of GC in determining the component ratio, the following table presents hypothetical data from the analysis of a synthesized mixture of this compound diastereomers.

DiastereomerRetention Time (min)Peak AreaComponent Ratio (%)
Diastereomer A15.234500045
Diastereomer B15.895500055

This interactive data table showcases a hypothetical separation of two diastereomers, with Diastereomer B being the major component. The component ratio is calculated from the relative peak areas.

Further confirmation of the identity of each peak can be achieved by coupling the gas chromatograph to a mass spectrometer (GC-MS). The mass spectrum of each separated component would provide structural information, aiding in the definitive identification of each diastereomer. nih.gov

In cases where diastereomers co-elute on standard columns, derivatization to form more volatile or more easily separable compounds can be a viable strategy. Alternatively, the use of chiral columns can be explored, which often provide superior separation for stereoisomers. nih.gov

Future Research Directions and Emerging Paradigms

Exploration of Unconventional Synthetic Routes and Sustainable Methods

Traditional syntheses of morpholines often involve multi-step processes or harsh reagents like chloroacetyl chloride. chemrxiv.org Future research should pivot towards more efficient and environmentally benign methodologies for synthesizing 2-(2,2-Dimethylpropyl)morpholine.

Promising sustainable approaches include the one or two-step, redox-neutral protocol using ethylene (B1197577) sulfate (B86663) and a base to convert 1,2-amino alcohols to morpholines. nih.govchemrxiv.org This method avoids hazardous reagents and reduces waste. chemrxiv.org For the target compound, this would involve starting with 1-amino-3,3-dimethylbutan-2-ol. Another unconventional route is the de novo construction of the morpholine (B109124) ring through multicomponent reactions, such as the Ugi reaction, which allows for the rapid assembly of highly substituted heterocycles from simple building blocks. acs.orgnih.gov Furthermore, photocatalytic strategies, which use visible light to enable diastereoselective annulation, represent a cutting-edge approach to forming substituted morpholines under mild conditions. acs.org

FeatureConventional Method (e.g., Chloroacetyl Chloride)Proposed Sustainable Method (Ethylene Sulfate)
Starting Materials 1-amino-3,3-dimethylbutan-2-ol, Chloroacetyl chloride1-amino-3,3-dimethylbutan-2-ol, Ethylene sulfate
Number of Steps Typically 3 (acylation, reduction, cyclization)1 or 2 (alkylation, cyclization)
Key Reagents Chloroacetyl chloride, reducing agents (e.g., hydrides)Ethylene sulfate, base (e.g., tBuOK)
Byproducts Halide salts, metal salts from reductionSulfate salts
Environmental Impact Higher waste, use of hazardous reagentsGreener, redox-neutral, fewer steps chemrxiv.orgnih.gov

Investigation of Novel Reactivity Patterns and Functionalization Strategies

The reactivity of this compound is largely unexplored. The bulky neopentyl group at the C2 position is expected to sterically hinder reactions at the adjacent nitrogen and C3 position, potentially enabling selective functionalization at other sites like C5 or C6 through modern C-H activation techniques.

A particularly novel area of research would be the conversion of this compound into its corresponding N-acyl morpholin-2-one (B1368128) derivative. Such compounds are monomers for organocatalytic ring-opening polymerization, which yields functionalized poly(aminoesters). nih.govacs.org Investigating how the neopentyl group influences the thermodynamics of polymerization and the properties of the resulting polymer could lead to new biodegradable materials. nih.govacs.orgacs.org The steric hindrance might affect the degree of pyramidalization of the endocyclic nitrogen atom, a key factor in determining whether polymerization occurs. nih.govacs.org

Development of Advanced Analytical Techniques for Real-Time Monitoring

To optimize both novel and existing synthetic routes, advanced analytical methods are crucial. Process Analytical Technology (PAT) offers a framework for designing, analyzing, and controlling manufacturing through timely measurements of critical quality and performance attributes. For the synthesis of this compound, this would involve real-time, in-situ monitoring.

Techniques such as Fourier-transform infrared (FTIR) spectroscopy, Raman spectroscopy, and nuclear magnetic resonance (NMR) spectroscopy could be employed directly in the reaction vessel. nih.gov This allows for the continuous tracking of reactant consumption, intermediate formation, and product yield without the need for sampling. Hyphenated techniques, particularly liquid chromatography-mass spectrometry (LC-MS), are invaluable for analyzing complex reaction mixtures and identifying low-concentration byproducts during reaction development and scale-up. nih.gov

Analytical TechniqueInformation Provided for Synthesis Monitoring
In-situ FTIR/Raman Real-time tracking of functional group changes; reaction kinetics.
In-situ NMR Detailed structural information on intermediates and products; reaction profiling.
Online LC-MS Separation and identification of all components; impurity profiling and yield determination.
Automated Calorimetry Thermodynamic data (heat flow); crucial for safety assessment and scale-up.

Applications in Emerging Fields Beyond Traditional Chemical Industries

While morpholine derivatives are well-established in pharmaceuticals and agrochemicals, the unique structure of this compound suggests potential in advanced materials. acs.orge3s-conferences.orgchemicalbook.com The combination of the polar, hydrogen-bond-accepting morpholine ring and the bulky, hydrophobic neopentyl group creates an amphiphilic character that could be exploited.

Future research could explore its use as a functional monomer in polymerization, as discussed previously, to create specialty polymers with tailored thermal properties and solubility. nih.govacs.org In materials science, it could serve as a novel curing agent or stabilizer in polymer resins, where the neopentyl group might enhance thermal stability or create specific free volume characteristics. e3s-conferences.orgsilverfernchemical.com Another avenue is its potential application in organic electronics, where substituted heterocycles are used to create organic semiconductors or charge-transporting layers; the defined stereochemistry and packing properties influenced by the neopentyl group could be highly advantageous.

Computational Design and Predictive Modeling for Structure-Reactivity Relationships

Computational chemistry offers powerful tools to predict the behavior of this compound before engaging in extensive lab work. mit.edu Density Functional Theory (DFT) can be used to model the compound's stable conformations, paying close attention to the orientation of the neopentyl group and its effect on the morpholine ring's chair conformation.

These models can predict key electronic properties, such as frontier molecular orbital energies, which are critical for anticipating reactivity in photocatalytic or electrophilic reactions. mit.edu Furthermore, Quantitative Structure-Activity Relationship (QSAR) or Structure-Property Relationship (QSPR) studies could be developed. e3s-conferences.orgnih.gov By computationally generating a virtual library of derivatives of this compound and calculating properties like solubility, basicity (pKa), or binding affinity to a target, researchers can prioritize the synthesis of compounds with the highest probability of success for a given application, be it in materials science or as a novel chemical probe. mit.eduacs.org

Q & A

Basic Research Questions

Q. What synthetic methodologies are recommended for achieving high enantiomeric purity in 2-(2,2-Dimethylpropyl)morpholine derivatives?

  • Methodological Answer : Stereoselective synthesis of morpholine derivatives often employs chiral auxiliaries or catalysts. For example, the preparation of Amorolfine, a morpholine antifungal agent, involves resolving intermediates via crystallization or chromatography to ensure enantiomeric purity . Key steps include:

  • Stereochemical control : Use of chiral amines or transition-metal catalysts to direct ring closure.
  • Purification : High-performance liquid chromatography (HPLC) with chiral columns to separate enantiomers.
  • Validation : Polarimetry or X-ray crystallography to confirm absolute configuration.
    • Relevant Data :
ParameterValue/TechniqueReference
Chiral ResolutionHPLC (Chiralpak® AD-H column)
CrystallographySingle-crystal X-ray analysis

Q. How can researchers address solubility challenges in this compound during in vitro assays?

  • Methodological Answer : Solubility issues arise due to the hydrophobic 2,2-dimethylpropyl group. Strategies include:

  • Co-solvents : Use dimethyl sulfoxide (DMSO) or cyclodextrins to enhance aqueous solubility.
  • Salt formation : Hydrochloride salts (e.g., Amorolfine HCl) improve solubility in polar solvents like methanol .
  • Nanoformulation : Liposomal encapsulation or micellar systems for cell-based assays.

Q. What analytical techniques are critical for characterizing this compound’s structural integrity?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^{13}C NMR to confirm substituent positions and stereochemistry.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns.
  • Thermogravimetric Analysis (TGA) : Assess thermal stability and purity (>95% by HPLC) .

Advanced Research Questions

Q. How does the 2,2-dimethylpropyl substituent influence the pharmacokinetic profile of morpholine derivatives?

  • Methodological Answer : The bulky alkyl group enhances lipophilicity, affecting absorption and metabolism:

  • In vitro assays : Liver microsome studies to evaluate cytochrome P450 (CYP) metabolism.
  • In vivo models : Pharmacokinetic (PK) studies in rodents to measure bioavailability and half-life.
  • Case Study : Amorolfine’s prolonged antifungal activity is attributed to slow systemic clearance due to its lipophilic side chain .

Q. What strategies resolve contradictions between in vitro potency and in vivo efficacy of this compound derivatives?

  • Methodological Answer :

  • Dose-Response Analysis : Compare IC50_{50} values (in vitro) with ED50_{50} (in vivo) to identify bioavailability bottlenecks.
  • Tissue Distribution Studies : Radiolabeled tracer experiments to assess compound accumulation in target tissues.
  • Mechanistic Studies : Use knockout animal models to validate target engagement (e.g., P2X receptor modulation in neuropathic pain models) .

Q. How can computational modeling guide the design of this compound analogs with improved target selectivity?

  • Methodological Answer :

  • Molecular Docking : Screen analogs against target receptors (e.g., GPR40 or P2X) to predict binding affinity .
  • QSAR Models : Correlate substituent properties (logP, polar surface area) with activity.
  • Example : SCO-267, a GPR40 agonist, was optimized via iterative modeling to enhance selectivity over off-target receptors .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.